molecular formula C12H17ClFNO B1445406 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride CAS No. 1429505-77-0

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Cat. No. B1445406
CAS RN: 1429505-77-0
M. Wt: 245.72 g/mol
InChI Key: UODQQZVHIMUSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical substance that has gained increasing interest in research and industry due to its unique properties and potential implications in various fields. It serves as one of the reagents for the discovery of AZD3514, an androgen receptor down regulator for the treatment of advanced prostate cancer . It also functions as an intermediate in the synthesis of haloperidol, an antidyskinetic, antipsychotic, and neuroprotective product .


Synthesis Analysis

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride involves a reaction mixture that is stirred at 25°C for 1 hour. The reaction mixture is then concentrated to give the final product .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is represented by the SMILES string FC(C=C1)=CC=C1CC2CCNCC2.Cl . The molecular formula is C12H17ClFNO, and the molecular weight is 245.72 g/mol.

Scientific Research Applications

Synthesis of 4-(Substituted-benzyl)piperidines

This compound can be used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are widely used in medicinal chemistry.

Synthesis of (±)-3-(Substituted-benzyl)pyrrolidines

Similarly, it can also be used in the synthesis of (±)-3-(Substituted-benzyl)pyrrolidines . Pyrrolidines are another class of organic compounds with a five-membered ring containing one nitrogen atom. They are also commonly used in the synthesis of pharmaceuticals.

Antimalarial Research

While not directly mentioned, structurally similar 1,4-disubstituted piperidines have been evaluated for their antimalarial properties . It’s possible that “4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride” could have similar applications in this field.

Safety And Hazards

The safety information for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride includes hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQQZVHIMUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate (2.0 g) in ethanol (10 mL) was added 2.0 M HCl/ethanol solution (20 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, and the obtained solid was recrystallized from ethanol/hexane to give the title compound (1.4 g).
Name
tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
HCl ethanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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